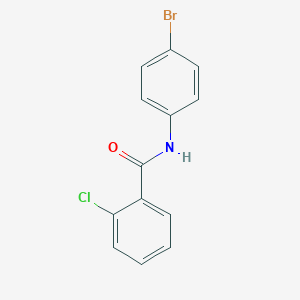

N-(4-Bromophenyl)-2-chloro-benzamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUDDBZEDXTSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278281 | |

| Record name | N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66569-05-9 | |

| Record name | 66569-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMO-2-CHLOROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Molecular Structure and Characterization of N-(4-Bromophenyl)-2-chloro-benzamide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)-2-chloro-benzamide is a halogenated aromatic amide of significant interest in synthetic and medicinal chemistry. Its structure serves as a versatile scaffold for the development of more complex molecules and as a lead compound in the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the compound's molecular structure, underpinned by a detailed examination of its synthesis, purification, and multi-technique spectroscopic characterization. We delve into the causality behind the synthetic protocols and the interpretation of analytical data from Mass Spectrometry, IR, and NMR spectroscopy, offering field-proven insights for professionals engaged in organic synthesis and drug discovery.

Introduction: A Molecule of Versatility

N-(4-Bromophenyl)-2-chloro-benzamide, with CAS Registry Number 66569-05-9, belongs to a class of benzamide derivatives that are pivotal in various chemical fields.[1][2][3][4] As a synthetic intermediate, its di-halogenated structure presents two distinct reactive sites, enabling a wide range of subsequent chemical modifications for building complex molecular architectures.[1]

Beyond its utility as a building block, this compound is a member of the broader salicylanilide class, which is recognized for diverse biological activities.[1] Preliminary research has highlighted its potential in medicinal chemistry, with investigations into its antimicrobial properties, particularly against resilient Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), and its potential to induce apoptosis in cancer cells.[1] This guide aims to establish a foundational understanding of this molecule by focusing on its synthesis and the definitive elucidation of its molecular structure through robust analytical methodologies.

Physicochemical and Structural Properties

The fundamental identity of a compound is defined by its physical and chemical properties. N-(4-Bromophenyl)-2-chloro-benzamide is a solid at room temperature with a molecular formula of C₁₃H₉BrClNO.[2][3][4] A summary of its key properties is provided below.

| Property | Value | Reference |

| IUPAC Name | N-(4-bromophenyl)-2-chlorobenzamide | [2] |

| CAS Number | 66569-05-9 | [1][2][3] |

| Molecular Formula | C₁₃H₉BrClNO | [1][2] |

| Molecular Weight | 310.57 g/mol | [1][2][5] |

| InChI Key | KQUDDBZEDXTSPT-UHFFFAOYSA-N | [1][2] |

| Appearance | Expected to be a solid at room temperature | [6] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, size="7.6,5", ratio=fill]; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [penwidth=2.0];// Benzoyl ring C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,-0.6!"]; C3 [label="C", pos="-0.64,-1.8!"]; C4 [label="C", pos="0.64,-1.8!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="0,0!"]; Cl [label="Cl", pos="2.1,-0.6!", fontcolor="#34A853"];

// Amide group C_amide [label="C", pos="-1.2,1.8!"]; O_amide [label="O", pos="-1.2,2.8!", fontcolor="#EA4335"]; N_amide [label="N", pos="-2.4,1.2!"]; H_amide [label="H", pos="-2.4,0.5!"];

// Phenyl ring C7 [label="C", pos="-3.6,1.8!"]; C8 [label="C", pos="-4.6,1.2!"]; C9 [label="C", pos="-5.6,1.8!"]; C10 [label="C", pos="-5.6,3.0!"]; C11 [label="C", pos="-4.6,3.6!"]; C12 [label="C", pos="-3.6,3.0!"]; Br [label="Br", pos="-7.0,3.0!", fontcolor="#FBBC05"];

// Bonds C1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C1 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- H_amide; N_amide -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C5 -- Cl; C10 -- Br;

// Aromatic rings (dummy nodes for double bonds) node [shape=point, width=0, height=0]; p1 [pos="-0.52,0.3!"]; p2 [pos="0.52,0.3!"]; C1 -- p1; C6 -- p1; C6 -- p2; C5 -- p2; p3 [pos="-0.2,-1.2!"]; C2 -- p3; C3 -- p3; p4 [pos="-4.1,2.4!"]; C7 -- p4; C12 -- p4; p5 [pos="-5.1,1.5!"]; C8 -- p5; C9 -- p5; p6 [pos="-5.1,3.3!"]; C10 -- p6; C11 -- p6; }

Caption: 2D Molecular Structure of N-(4-Bromophenyl)-2-chloro-benzamide.

Synthesis and Purification

The most reliable and common method for synthesizing N-(4-Bromophenyl)-2-chloro-benzamide is through a nucleophilic acyl substitution, specifically an amide coupling reaction. This approach is valued for its efficiency and adaptability.

Reaction Principle: The Schotten-Baumann Condition

The synthesis involves the reaction between 2-chlorobenzoyl chloride and 4-bromoaniline .[1] This reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid (HCl) byproduct generated during the amidation. The causality is clear: removing the acidic byproduct prevents the protonation of the 4-bromoaniline nucleophile, ensuring it remains active to drive the reaction to completion. A tertiary amine like triethylamine is often preferred as it is non-nucleophilic and easy to remove during the work-up phase.

Caption: Step-by-step workflow for the synthesis and purification process.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and recommending characterization to confirm the identity and purity of the final product.

Materials:

-

4-bromoaniline (1.0 equivalent)

-

2-chlorobenzoyl chloride (1.05 equivalents)

-

Triethylamine (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromoaniline in anhydrous DCM.

-

Base Addition: Add triethylamine to the solution and stir. Cool the mixture to 0 °C using an ice bath. This controlled temperature is crucial to manage the exothermic nature of the reaction and minimize potential side reactions.[1]

-

Acyl Chloride Addition: Slowly add a solution of 2-chlorobenzoyl chloride in anhydrous DCM to the cooled reaction mixture. A slow addition rate is critical to prevent a rapid temperature increase.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours.[6][7] Monitor the consumption of starting materials using thin-layer chromatography (TLC).

-

Work-up: Upon completion, transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove unreacted acyl chloride and HCl), and brine (to remove residual water).[6][7]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system to obtain the final product as a pure crystalline solid.[7]

Structural Elucidation: A Multi-technique Approach

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides orthogonal data points that, together, build a definitive structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight of the target compound.

-

Method: Electrospray Ionization (ESI-MS) in positive ion mode is typically used.

-

Expected Result: The primary observation is the protonated molecular ion peak, [M+H]⁺.[1]

-

Interpretation: For a molecular weight of 310.57, the [M+H]⁺ peak would appear at an m/z of approximately 311.58. The most crucial validation comes from the isotopic pattern. The presence of one bromine atom (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) creates a characteristic cluster of peaks (M, M+2, M+4) that is a unique fingerprint for this combination of halogens, providing unequivocal confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~3300 | N-H Stretch | Confirms the presence of the secondary amide N-H bond.[1] |

| 3100-3000 | Aromatic C-H Stretch | Indicates the presence of the two aromatic rings. |

| ~1650-1680 | Amide I (C=O Stretch) | A strong, sharp absorption confirming the carbonyl group of the amide.[1] |

| ~1540 | Amide II (N-H Bend) | Further evidence of the amide linkage. |

| 800-600 | C-Cl / C-Br Stretch | Confirms the presence of carbon-halogen bonds. |

The presence of these characteristic absorptions provides strong evidence for the successful formation of the amide bond and the integrity of the overall molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the connectivity of atoms.

-

¹H NMR:

-

Amide Proton (N-H): A broad singlet is expected to appear far downfield, typically in the δ 9.8–10.2 ppm region, due to the deshielding effect of the adjacent carbonyl group.[1] Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons: A series of complex multiplets will be observed in the aromatic region (δ 7.2–8.1 ppm).[1] The distinct electronic environments created by the chloro and bromo substituents, as well as the amide linkage, result in a unique splitting pattern for the 8 aromatic protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear as a single peak in the δ 164-168 ppm region.

-

Aromatic Carbons: A set of signals between δ 115-140 ppm will correspond to the 12 distinct aromatic carbons. The carbons directly attached to the electronegative halogens (C-Cl and C-Br) will show characteristic shifts.

-

X-ray Crystallography

For a definitive, unambiguous confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise measurements of bond lengths, bond angles, and the torsional angle between the two aromatic rings. For instance, typical bond lengths resolved by this method would be approximately 1.74 Å for the C-Cl bond and 1.89 Å for the C-Br bond, confirming the identity and position of the halogen atoms with absolute certainty.[1]

Rationale and Potential Applications

The specific arrangement of functional groups in N-(4-Bromophenyl)-2-chloro-benzamide is the basis for its utility in research and development.

Caption: Logical map of the compound's core utility and applications.

-

Synthetic Utility: The presence of both a bromo and a chloro substituent on different aromatic rings offers differential reactivity. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki or Heck couplings) than the C-Cl bond. This allows for selective functionalization at the 4-position of the aniline ring, making the compound a highly valuable and versatile intermediate for creating complex, multi-substituted molecules.[1]

-

Pharmacological Significance: As a scaffold, this molecule is of high interest to medicinal chemists. Its demonstrated potential as an antimicrobial and anticancer agent makes it a valuable starting point for structure-activity relationship (SAR) studies.[1] Researchers can systematically modify the structure—for example, by replacing the halogens with other functional groups—to optimize biological activity and develop new therapeutic candidates. Furthermore, it is noted as an intermediate in the synthesis of Phenazepam, a benzodiazepine drug.[8]

Conclusion

N-(4-Bromophenyl)-2-chloro-benzamide is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its straightforward and high-yielding synthesis makes it readily accessible for research. The definitive structural characterization, achieved through a synergistic application of MS, IR, and NMR spectroscopy, provides the foundational confidence required for its use in advanced applications. For researchers in materials science, organic synthesis, and drug discovery, a thorough understanding of this molecule's properties and structure is essential for leveraging its full potential as both a versatile building block and a promising pharmacophore.

References

-

N-(4-Bromo-phenyl)-2-chloro-benzamide. NIST WebBook. [Link]

-

N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO. PubChem. [Link]

-

Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

-

Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. National Institutes of Health. [Link]

-

(PDF) Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-(4-Bromo-phenyl)-2-chloro-benzamide [webbook.nist.gov]

- 3. 66569-05-9|N-(4-Bromophenyl)-2-chloro-benzamide|BLDpharm [bldpharm.com]

- 4. N-(4-Bromo-phenyl)-2-chloro-benzamide [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. theclinivex.com [theclinivex.com]

An In-depth Technical Guide to N-(4-Bromophenyl)-2-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of contemporary medicinal chemistry and materials science, halogenated benzamides represent a cornerstone for the development of novel therapeutic agents and functional materials. Among these, N-(4-Bromophenyl)-2-chlorobenzamide emerges as a compound of significant interest. Its unique substitution pattern, featuring a bromine atom on the phenyl ring and a chlorine atom on the benzoyl moiety, imparts a distinct combination of steric and electronic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of N-(4-Bromophenyl)-2-chlorobenzamide, consolidating its chemical identity, synthesis, and potential applications, with a focus on its biological activities.

Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is N-(4-bromophenyl)-2-chlorobenzamide .

Common synonyms and identifiers include:

-

4'-Bromo-2-chlorobenzanilide

-

CAS Number: 66569-05-9

Chemical Structure

The molecular structure of N-(4-Bromophenyl)-2-chlorobenzamide is characterized by a central amide linkage connecting a 4-bromophenyl group and a 2-chlorobenzoyl group.

Caption: Molecular structure of N-(4-Bromophenyl)-2-chlorobenzamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-Bromophenyl)-2-chlorobenzamide is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₉BrClNO |

| Molecular Weight | 310.57 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents and insoluble in water |

| InChI Key | KQUDDBZEDXTSPT-UHFFFAOYSA-N |

Synthesis of N-(4-Bromophenyl)-2-chlorobenzamide

The primary and most direct method for the synthesis of N-(4-Bromophenyl)-2-chlorobenzamide is the acylation of 4-bromoaniline with 2-chlorobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: General workflow for the synthesis of N-(4-Bromophenyl)-2-chlorobenzamide.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of N-(4-Bromophenyl)-2-chlorobenzamide.

Materials:

-

2-Chlorobenzoyl chloride

-

4-Bromoaniline

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine or triethylamine (1.1 equivalents) at room temperature.

-

Addition of Acyl Chloride: Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-(4-Bromophenyl)-2-chlorobenzamide.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons on the two substituted benzene rings. A broad singlet corresponding to the amide proton (N-H) is also expected, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to bromine and chlorine appearing at characteristic chemical shifts. The carbonyl carbon of the amide group will have a signal in the downfield region (typically 160-170 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. A sharp peak corresponding to the N-H stretching vibration is also expected around 3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (310.57 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Biological Activities and Potential Applications

N-(4-Bromophenyl)-2-chlorobenzamide has garnered attention for its potential biological activities, primarily in the realms of antimicrobial and anticancer research.

Antimicrobial Activity

This class of compounds has demonstrated notable activity against various bacterial strains, including Gram-positive bacteria.[1] The proposed mechanism of action involves the inhibition of essential bacterial lipid biosynthesis, leading to the disruption of the bacterial cell membrane integrity.[1]

Anticancer Potential

Preliminary studies have suggested that N-(4-Bromophenyl)-2-chlorobenzamide and related structures may possess anticancer properties. The hypothesized mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells by interfering with key signaling pathways that regulate cell proliferation and survival.[1]

Caption: Putative mechanisms of action for the biological activities of N-(4-Bromophenyl)-2-chlorobenzamide.

Safety Information

While a specific Safety Data Sheet (SDS) for N-(4-Bromophenyl)-2-chlorobenzamide is not widely available, GHS hazard information for the closely related isomer, N-(4-bromophenyl)-4-chlorobenzamide, indicates the following:

-

Hazard Statement: H411: Toxic to aquatic life with long lasting effects.[1]

-

Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[1][2][3][4][5]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood. A full risk assessment should be conducted before handling.

Conclusion and Future Directions

N-(4-Bromophenyl)-2-chlorobenzamide stands as a versatile scaffold with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and intriguing biological profile warrant further investigation. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of its antimicrobial and anticancer activities. Furthermore, the synthesis and evaluation of a broader library of analogues could lead to the discovery of compounds with enhanced potency and selectivity. The availability of comprehensive spectroscopic and safety data will be crucial for advancing the research and development of this promising chemical entity.

References

-

PubChem. N-(4-bromophenyl)-4-chlorobenzamide. Available from: [Link]

-

Chem-Space. List of GHS Hazard and Precautionary Statements. Available from: [Link]

-

BradyID.com. GHS Precautionary Statements - List and Codes. Available from: [Link]

-

ChemSafetyPro.COM. Lists of GHS Precautionary Statement and P Code. Available from: [Link]

-

Wikipedia. GHS precautionary statements. Available from: [Link]

Sources

- 1. N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-space.com [chem-space.com]

- 3. GHS Precautionary Statements - List and Codes | BradyID.com [bradyid.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. GHS precautionary statements - Wikipedia [en.wikipedia.org]

"N-(4-Bromophenyl)-2-chloro-benzamide" CAS number

An In-Depth Technical Guide to N-(4-Bromophenyl)-2-chloro-benzamide

Abstract

This technical guide provides a comprehensive overview of N-(4-Bromophenyl)-2-chloro-benzamide, a halogenated benzamide derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis protocols, key applications, and essential safety and handling procedures. The primary audience for this guide includes researchers, chemists, and professionals in the fields of drug discovery and material science who require a detailed understanding of this compound's properties and utility.

Chemical Identity and Physicochemical Properties

N-(4-Bromophenyl)-2-chloro-benzamide is a synthetic organic compound belonging to the class of salicylanilide derivatives.[1] Its structure, featuring a benzamide core with bromine and chlorine substituents on the phenyl rings, imparts specific chemical reactivity and biological activity.[1] The presence of these halogen atoms makes it a versatile intermediate for further chemical modifications, such as nucleophilic substitutions and coupling reactions.[1][2]

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 66569-05-9 | [1][3] |

| Molecular Formula | C₁₃H₉BrClNO | [3] |

| Molecular Weight | 310.57 g/mol | [1][3] |

| IUPAC Name | N-(4-bromophenyl)-2-chlorobenzamide | [3] |

| Appearance | Expected to be a solid at room temperature | [4] |

| Boiling Point | 331.9ºC at 760 mmHg | [3] |

| Flash Point | 154.5ºC | [3] |

| Solubility | Likely soluble in common organic solvents (e.g., Dichloromethane, THF) and insoluble in water | [1][4] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of N-(4-Bromophenyl)-2-chloro-benzamide is achieved through an amide coupling reaction between 2-chlorobenzoyl chloride and 4-bromoaniline.[1] This transformation is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., NaOH or NaHCO₃) to neutralize the hydrogen chloride byproduct generated during the reaction.[1]

The rationale for this approach lies in the high reactivity of the acyl chloride with the primary amine. The base is crucial not only for scavenging the acid but also for deprotonating the amine, thereby increasing its nucleophilicity and driving the reaction to completion.

Experimental Protocol: Amide Coupling

-

Dissolution: Dissolve 4-bromoaniline in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction flask.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the flask.

-

Temperature Control: Cool the reaction mixture to 0–5°C using an ice bath. This step is critical to control the exothermic nature of the reaction and minimize the formation of side products.[1]

-

Acyl Chloride Addition: Add 2-chlorobenzoyl chloride dropwise to the cooled mixture with vigorous stirring. The slow addition ensures the reaction temperature remains low and stable.

-

Reaction: Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, separate the organic layer. Wash it sequentially with a dilute acid solution to remove any unreacted amine, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-Bromophenyl)-2-chloro-benzamide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(4-Bromophenyl)-2-chloro-benzamide.

Applications in Research and Development

N-(4-Bromophenyl)-2-chloro-benzamide is a compound of considerable interest due to its diverse biological activities and its utility as a synthetic intermediate.[1]

Medicinal Chemistry and Biological Activity

-

Antimicrobial Agent: As a salicylanilide derivative, this compound is part of a class known for potent activity against Gram-positive bacteria.[1] Research on substituted benzamides, including this molecule, has shown significant bactericidal effects against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), with promising minimum inhibitory concentrations (MICs).[1] The proposed mechanism of action involves the inhibition of essential bacterial lipid biosynthesis, which disrupts the integrity of the cell membrane.[1]

-

Anticancer Research: In vitro studies have indicated that N-(4-Bromophenyl)-2-chloro-benzamide can induce apoptosis (programmed cell death) in cancer cells.[1] This activity is believed to stem from its interference with key signaling pathways that are critical for cancer cell proliferation and survival.[1]

Organic Synthesis and Material Science

-

Versatile Building Block: The compound serves as a valuable precursor in the synthesis of more complex molecules.[1][2] Its functional groups, particularly the halogen atoms, are amenable to a variety of chemical transformations, making it a key component in the development of new pharmaceuticals and materials.[1][2]

-

Polymer and Semiconductor Development: The bifunctional nature of the molecule, with reactive sites at the halogen atoms, makes it a candidate for creating novel materials. It can be used as a monomer for specialty polymers or as a precursor for organic semiconductors, where its aromatic structure can be extended through cross-coupling reactions to enhance π-conjugated systems required for charge transport.[4]

Safety, Handling, and Storage

Proper handling of N-(4-Bromophenyl)-2-chloro-benzamide is essential to ensure laboratory safety. Based on available safety data, the compound is considered hazardous.

Hazard Identification:

-

H302: Harmful if swallowed.[5]

-

H312: Harmful in contact with skin.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Precautions and PPE:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures:

-

If on Skin: Wash with plenty of water.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

Conclusion

N-(4-Bromophenyl)-2-chloro-benzamide (CAS No. 66569-05-9) is a multifaceted compound with significant potential in both medicinal chemistry and material science. Its straightforward synthesis, coupled with its notable antimicrobial and anticancer properties, makes it a subject of ongoing research. As a versatile synthetic intermediate, it provides a valuable platform for the development of novel therapeutic agents and advanced materials. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

-

Design, synthesis and structural study of novel acetamidobenzanilide derivatives - Arkivoc. [Link]

-

Safety Data Sheet - SynZeal. [Link]

-

2-bromo-N-(4-chlorophenyl)benzamide | C13H9BrClNO | CID 763732 - PubChem. [Link]

-

N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697 - PubChem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(4-Bromophenyl)-2-chloro-benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromophenyl)-2-chloro-benzamide is a halogenated benzanilide derivative of significant interest in medicinal chemistry and materials science.[1][2] As a versatile synthetic intermediate, it serves as a crucial building block for more complex molecules, including novel therapeutic agents and specialized polymers.[1][3] Its structure, featuring bromine and chlorine substituents on the phenyl rings, provides multiple sites for further chemical modification, such as nucleophilic substitutions and coupling reactions.[1] This guide provides a comprehensive overview of the primary synthesis pathway for N-(4-Bromophenyl)-2-chloro-benzamide, delving into the reaction mechanism, a detailed experimental protocol, and key considerations for process optimization.

The compound and its analogs have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[1][3] Research has indicated its potential to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting bacterial cell membrane integrity.[1] Furthermore, preliminary studies suggest it may induce apoptosis in cancer cells by interfering with critical signaling pathways.[1]

Core Synthesis Pathway: Acylation of 4-Bromoaniline

The most prevalent and efficient method for synthesizing N-(4-Bromophenyl)-2-chloro-benzamide is through the acylation of 4-bromoaniline with 2-chlorobenzoyl chloride.[1] This reaction, a classic example of nucleophilic acyl substitution, is frequently conducted under Schotten-Baumann conditions.[1][4][5]

The Schotten-Baumann Reaction

First described by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust method for synthesizing amides from amines and acyl chlorides.[4][6] The reaction is typically performed in a biphasic system, consisting of an organic solvent and an aqueous solution of a base, such as sodium hydroxide.[5] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the formation of the amide product and prevents the protonation of the starting amine.[6][7]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This initial attack forms a tetrahedral intermediate.[4][8]

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

-

Deprotonation: A base, such as sodium hydroxide or triethylamine, removes a proton from the nitrogen atom, yielding the final N-(4-Bromophenyl)-2-chloro-benzamide product and neutralizing the generated HCl.[6][8]

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of N-(4-Bromophenyl)-2-chloro-benzamide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Equivalents |

| 4-Bromoaniline | 172.03 | TBD | 1.0 |

| 2-Chlorobenzoyl chloride | 175.01 | TBD | 1.0 - 1.1 |

| Sodium Hydroxide (NaOH) | 40.00 | TBD | 1.1 - 2.0 |

| Dichloromethane (DCM) | 84.93 | TBD | - |

| Deionized Water | 18.02 | TBD | - |

Step-by-Step Procedure

-

Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq.) in dichloromethane (DCM).

-

Addition of Aqueous Base: To the stirring solution, add an aqueous solution of sodium hydroxide (1.1 to 2.0 eq., e.g., 10% w/v).[7]

-

Cooling: Cool the resulting biphasic mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side reactions, such as the hydrolysis of the acyl chloride.[1]

-

Addition of Acyl Chloride: Add 2-chlorobenzoyl chloride (1.05 eq.) dropwise to the vigorously stirred mixture over a period of 15-30 minutes.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue to stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, a saturated NaHCO3 solution, and finally with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[8]

-

Purification: The crude N-(4-Bromophenyl)-2-chloro-benzamide can be purified by recrystallization or column chromatography to yield a solid product.

Visualization of the Synthesis Pathway

The following diagram illustrates the core reaction for the synthesis of N-(4-Bromophenyl)-2-chloro-benzamide.

Caption: Acylation of 4-Bromoaniline with 2-Chlorobenzoyl Chloride.

Causality Behind Experimental Choices

-

Choice of Base: A base is essential to neutralize the HCl formed, driving the reaction forward.[6] An aqueous base like NaOH is common in Schotten-Baumann conditions, creating a two-phase system that can help control the reaction rate.[5] Alternatively, an organic base like triethylamine can be used in a single-phase system.[8]

-

Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are often used as they are good solvents for the reactants and are relatively inert under the reaction conditions.[1]

-

Temperature Control: The initial cooling to 0-5°C is critical to manage the exothermicity of the acylation reaction and to minimize the competing hydrolysis of the highly reactive 2-chlorobenzoyl chloride by the aqueous base.[1]

-

Vigorous Stirring: In a biphasic system, vigorous stirring is necessary to maximize the interfacial area between the organic and aqueous phases, thereby increasing the reaction rate.[7]

Conclusion

The synthesis of N-(4-Bromophenyl)-2-chloro-benzamide via the Schotten-Baumann acylation of 4-bromoaniline with 2-chlorobenzoyl chloride is a well-established and efficient method. A thorough understanding of the reaction mechanism and the rationale behind the specific experimental conditions are paramount for achieving high yields and purity. This technical guide provides researchers and professionals in drug development and materials science with the foundational knowledge required to successfully synthesize and utilize this important chemical intermediate. Further optimization of reaction parameters, such as solvent, base, and temperature, may be necessary depending on the scale and specific requirements of the application.

References

- SATHEE. Chemistry Schotten Baumann Reaction.

- Grokipedia. Schotten–Baumann reaction.

- Benchchem. N-(4-Bromophenyl)-2-chloro-benzamide.

- Fisher Scientific. Amide Synthesis.

- BYJU'S. Schotten Baumann Reaction. (2019-11-17).

- Benchchem. Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.

- EvitaChem. Buy 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide (EVT-5950682).

- NIST. N-(4-Bromo-phenyl)-2-chloro-benzamide.

- Benchchem. Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.

- Benchchem. Application Notes and Protocols: N-(4-Bromophenyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide (EVT-5950682) [evitachem.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. grokipedia.com [grokipedia.com]

- 6. byjus.com [byjus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"N-(4-Bromophenyl)-2-chloro-benzamide" mechanism of action

An In-Depth Technical Guide to the Mechanistic Landscape of N-(4-Bromophenyl)-2-chloro-benzamide

Abstract

N-(4-Bromophenyl)-2-chloro-benzamide is a synthetic molecule belonging to the salicylanilide class of compounds, noted for its significant potential in medicinal chemistry.[1] Possessing a halogenated benzamide scaffold, this compound has demonstrated a spectrum of biological activities, most prominently antimicrobial and anticancer properties.[1] This technical guide synthesizes the current understanding and presents a scientifically-grounded, multi-faceted hypothesis of its mechanism of action. We delve into the molecular interactions that likely govern its bioactivity, drawing from direct evidence and the established pharmacology of structurally analogous compounds. This document provides drug development professionals and researchers with a foundational framework, detailing potential molecular targets, implicated signaling pathways, and robust experimental protocols designed to systematically investigate and validate these mechanisms.

Molecular Profile and Known Biological Activities

N-(4-Bromophenyl)-2-chloro-benzamide is a versatile chemical intermediate and a subject of interest for its therapeutic potential.[1] Its structure, featuring a brominated phenyl ring linked via an amide bond to a chlorinated benzoyl group, confers specific physicochemical properties that dictate its biological interactions.

Table 1: Physicochemical Properties of N-(4-Bromophenyl)-2-chloro-benzamide

| Property | Value | Source |

| IUPAC Name | N-(4-bromophenyl)-2-chlorobenzamide | PubChem[1] |

| Molecular Formula | C₁₃H₉BrClNO | PubChem[1] |

| Molecular Weight | 310.57 g/mol | Benchchem[1] |

| InChI Key | KQUDDBZEDXTSPT-UHFFFAOYSA-N | PubChem[1] |

The primary biological activities reported for this compound are concentrated in two key areas:

-

Antimicrobial Efficacy: The compound exhibits significant activity against various bacterial strains, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] This places it in a class of molecules with potential to address antibiotic resistance.

-

Anticancer Properties: In vitro studies have indicated that N-(4-Bromophenyl)-2-chloro-benzamide can induce apoptosis in multiple cancer cell lines, suggesting its potential as a lead compound for novel oncology therapeutics.[1]

Hypothesized Mechanisms of Action

Based on available data and the known pharmacology of the benzamide scaffold, the mechanism of action for N-(4-Bromophenyl)-2-chloro-benzamide is likely multifaceted, involving distinct pathways to achieve its antimicrobial and anticancer effects.

Antimicrobial Mechanism: A Two-Pronged Assault

The antimicrobial action is hypothesized to stem from two primary mechanisms: disruption of the bacterial cell envelope and inhibition of essential DNA replication enzymes.

A. Inhibition of Bacterial Lipid Biosynthesis

The most cited mechanism suggests that the compound interferes with the biosynthesis of essential lipids required for the bacterial cell membrane.[1] This disruption compromises the membrane's structural integrity, leading to leakage of cellular contents and ultimately, bacterial cell death. The lipophilic nature of the bromophenyl and chlorobenzoyl groups likely facilitates its accumulation within the bacterial membrane, enhancing its disruptive potential.

B. Targeting Bacterial Topoisomerases

Drawing parallels with other synthetic antibacterial agents, a secondary plausible target includes bacterial DNA replication enzymes such as DNA gyrase and topoisomerase IV.[2] These enzymes are critical for managing DNA supercoiling during replication. Inhibition of these targets leads to DNA damage, triggering an SOS response and halting cell division, a mechanism observed in other benzamide-related compounds.[2]

Diagram 1: Hypothesized Antimicrobial Mechanisms of Action

Caption: Dual antimicrobial pathways targeting the cell membrane and DNA replication.

Anticancer Mechanism: Induction of Apoptosis via Multiple Pathways

The anticancer activity of N-(4-Bromophenyl)-2-chloro-benzamide is attributed to its ability to induce programmed cell death (apoptosis).[1] This is likely not due to a single target but rather the modulation of several critical signaling pathways involved in cell proliferation, survival, and DNA integrity. The structural motifs—the chlorobenzamide and bromophenyl groups—are common in inhibitors of various cancer-relevant targets.

A. Epigenetic Modulation: BRD4 Inhibition

The bromophenyl moiety is a key feature in many inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[3][4] BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, such as MYC. By competitively binding to the acetyl-lysine binding pocket of BRD4's bromodomains, the compound may prevent the transcription of these pro-survival genes, leading to cell cycle arrest and apoptosis.[4]

B. Disruption of DNA Damage Response: PARP-1 Inhibition

Halogenated benzamides are known scaffolds for inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway.[5] PARP-1 detects single-strand DNA breaks and facilitates their repair. Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair deficiencies (like BRCA mutations), leads to the accumulation of catastrophic DNA damage during replication, triggering apoptosis.

C. Interference with Microtubule Dynamics

Certain chlorobenzamide derivatives have been shown to interfere with microtubule polymerization.[5] Microtubules are essential for forming the mitotic spindle during cell division. By disrupting the dynamic assembly and disassembly of microtubules, the compound could induce mitotic arrest, where the cell is unable to properly segregate its chromosomes, ultimately leading to apoptosis.

Diagram 2: Hypothesized Anticancer Mechanisms of Action

Caption: Workflow for quantifying compound binding to the BRD4 bromodomain.

Protocol: Bacterial Membrane Integrity Assay

This protocol assesses whether the compound disrupts the bacterial cell membrane, a key hypothesized antimicrobial mechanism.

Objective: To measure the compound's ability to compromise the membrane integrity of S. aureus.

Methodology: This assay uses the fluorescent dye Propidium Iodide (PI), which can only enter cells with damaged membranes and fluoresces upon binding to DNA.

Materials:

-

Mid-log phase culture of S. aureus (e.g., ATCC 29213)

-

N-(4-Bromophenyl)-2-chloro-benzamide

-

Propidium Iodide (PI) solution (1 mg/mL stock)

-

Phosphate-buffered saline (PBS)

-

Positive control: Melittin (a known membrane-disrupting peptide)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader (Excitation: ~535 nm, Emission: ~617 nm)

Procedure:

-

Bacterial Preparation: Centrifuge the S. aureus culture, wash the pellet with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.

-

Compound Preparation: Prepare a serial dilution of the test compound in PBS.

-

Assay Setup: In the 96-well plate, add:

-

100 µL of the bacterial suspension.

-

10 µL of the test compound dilutions, PBS (negative control), or Melittin (positive control).

-

-

Incubation 1: Incubate at 37°C for 2 hours.

-

Dye Addition: Add 5 µL of PI solution to each well to a final concentration of 5 µg/mL.

-

Incubation 2: Incubate in the dark at room temperature for 15 minutes.

-

Data Acquisition: Measure the fluorescence intensity using the plate reader.

-

Analysis: Subtract the background fluorescence (wells with bacteria and PBS only). Express the membrane damage as a percentage relative to the positive control. A dose-dependent increase in fluorescence indicates membrane disruption.

Causality and Validation: This assay directly links the presence of the compound to a physical breach of the bacterial membrane. It provides strong, direct evidence for the membrane disruption hypothesis. Correlating these results with Minimum Inhibitory Concentration (MIC) values from broth microdilution assays would validate this as a primary mechanism of bacterial killing.

Conclusion and Future Directions

N-(4-Bromophenyl)-2-chloro-benzamide presents a compelling profile as a dual-action antimicrobial and anticancer agent. The evidence synthesized in this guide points towards a sophisticated mechanism of action that involves the disruption of fundamental cellular processes. For its antimicrobial effects, it likely targets both the bacterial cell membrane and DNA replication machinery. For its anticancer properties, it appears to function as a multi-pathway modulator, targeting epigenetic regulation, DNA repair, and mitotic processes.

The experimental frameworks provided herein offer a clear path for the definitive elucidation of these mechanisms. Future research should prioritize a comprehensive structure-activity relationship (SAR) study to optimize the compound's potency and selectivity for these targets. Furthermore, in vivo studies in relevant animal models of infection and cancer are essential to translate these promising in vitro findings into tangible therapeutic potential.

References

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [Link]

-

Synthesis and pharmacological properties of a series of antidopaminergic piperidyl benzamides - PubMed. [Link]

-

Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) - PubMed. [Link]

-

2-bromo-N-(4-chlorophenyl)benzamide | C13H9BrClNO | CID 763732 - PubChem. [Link]

-

The interaction of substituted benzamides with brain benzodiazepine binding sites in vitro - PubMed. [Link]

-

Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms - PubMed. [Link]

-

Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC - PubMed Central. [Link]

-

Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed. [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. [Link]

-

N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697 - PubChem. [Link]

-

Drug Discovery Targeting Bromodomain-Containing Protein 4 (BRD4) - ResearchGate. [Link]

-

Bromodomain-Containing Protein 4: A Druggable Target - PubMed. [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. [Link]

-

Brodifacoum - Wikipedia. [Link]

Sources

Unveiling the Therapeutic Potential of N-(4-Bromophenyl)-2-chloro-benzamide: A Technical Guide for Drug Discovery Professionals

Abstract

N-(4-Bromophenyl)-2-chloro-benzamide, a halogenated benzamide derivative, has emerged as a molecule of significant interest within the medicinal chemistry landscape. Its structural features, characterized by the presence of bromine and chlorine atoms on its phenyl rings, confer a diverse range of biological activities. This technical guide provides a comprehensive exploration of the known and potential therapeutic applications of this compound, with a primary focus on its promising antimicrobial and anticancer properties. We will delve into its proposed mechanisms of action, present available quantitative data, and provide detailed experimental protocols for its evaluation, offering a valuable resource for researchers and drug development professionals.

Introduction: The Chemical and Biological Significance of N-(4-Bromophenyl)-2-chloro-benzamide

N-(4-Bromophenyl)-2-chloro-benzamide belongs to the benzamide class of compounds, a scaffold that is prevalent in a wide array of pharmaceuticals. The incorporation of halogen atoms, in this case, bromine and chlorine, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological efficacy.[1][2] This compound serves as a versatile building block in organic synthesis, allowing for further chemical modifications to generate novel derivatives with potentially enhanced therapeutic profiles.[1] Preliminary research has highlighted its potential as both an antimicrobial and an anticancer agent, making it a compelling candidate for further investigation in drug discovery programs.[1]

Antimicrobial Potential: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel anti-infective agents. N-(4-Bromophenyl)-2-chloro-benzamide has demonstrated notable antimicrobial properties, particularly against challenging pathogens.

Spectrum of Activity

In vitro studies have indicated that N-(4-Bromophenyl)-2-chloro-benzamide is effective against a range of bacteria, including both Gram-positive and Gram-negative species.[1] Of particular significance is its reported activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1] Furthermore, research on structurally related compounds suggests promising activity against other drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.[1] While specific Minimum Inhibitory Concentration (MIC) values for a broad panel of microorganisms are not yet extensively published for this specific compound, the available data warrants further investigation.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of N-(4-Bromophenyl)-2-chloro-benzamide is believed to stem from its ability to disrupt essential bacterial processes. The leading hypothesis is the inhibition of bacterial lipid biosynthesis.[1] This disruption of the bacterial cell membrane's integrity ultimately leads to cell death. The halogenation of the molecule is thought to play a crucial role in its ability to penetrate bacterial cell walls and interact with its molecular targets.[3][4]

Figure 1: Proposed antimicrobial mechanism of action.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of N-(4-Bromophenyl)-2-chloro-benzamide against a bacterial strain using the broth microdilution method.

Materials:

-

N-(4-Bromophenyl)-2-chloro-benzamide

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

Procedure:

-

Compound Preparation: Prepare a stock solution of N-(4-Bromophenyl)-2-chloro-benzamide in a suitable solvent (e.g., DMSO). Further dilute in MHB to achieve a 2x working concentration of the highest desired test concentration.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Anticancer Potential: A New Avenue in Oncology Research

Beyond its antimicrobial effects, N-(4-Bromophenyl)-2-chloro-benzamide has demonstrated promising anticancer activity, particularly against human breast adenocarcinoma cell lines such as MCF-7.[1]

Cytotoxic Activity

In vitro assays have confirmed the cytotoxic effects of N-(4-Bromophenyl)-2-chloro-benzamide against cancer cells. While specific IC50 values for a wide range of cancer cell lines are still being investigated, preliminary studies indicate its potential as a lead compound for the development of novel anticancer therapeutics.[1]

Mechanism of Anticancer Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of N-(4-Bromophenyl)-2-chloro-benzamide is the induction of apoptosis, or programmed cell death.[1] Research on related N-substituted benzamides suggests that this process is mediated through the intrinsic mitochondrial pathway.[5][6]

This pathway involves the following key events:

-

Mitochondrial Membrane Permeabilization: The compound is thought to induce changes in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.

-

Cytochrome c Release: Cytochrome c, a component of the electron transport chain, is released from the mitochondria into the cytosol.[5]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[5]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of apoptosis.[7]

-

Role of Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, tipping the balance towards cell death.[7]

-

p53-Independence: Notably, studies on similar benzamides have shown that this apoptotic pathway can be independent of the tumor suppressor protein p53.[5]

Figure 2: Proposed intrinsic apoptosis pathway.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxicity of compounds against adherent cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium

-

N-(4-Bromophenyl)-2-chloro-benzamide

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of N-(4-Bromophenyl)-2-chloro-benzamide and incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with water and allow them to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.

Structure-Activity Relationship (SAR) and Future Directions

The presence of the bromo and chloro substituents on the phenyl rings of N-(4-Bromophenyl)-2-chloro-benzamide is crucial for its biological activity. The electron-withdrawing nature and lipophilicity of these halogens likely contribute to the compound's ability to interact with its biological targets.[8]

Future research should focus on a systematic structure-activity relationship (SAR) study by synthesizing and evaluating a library of analogs. Modifications could include:

-

Varying the position and nature of the halogen substituents.

-

Introducing other functional groups to the phenyl rings.

-

Altering the benzamide linker.

Such studies will provide valuable insights into the key structural features required for optimal antimicrobial and anticancer activity, guiding the design of more potent and selective therapeutic agents.

Conclusion

N-(4-Bromophenyl)-2-chloro-benzamide is a promising scaffold for the development of novel antimicrobial and anticancer drugs. Its demonstrated activity against drug-resistant bacteria and its ability to induce apoptosis in cancer cells highlight its therapeutic potential. The information and protocols provided in this technical guide offer a solid foundation for further research into this intriguing molecule and its derivatives, with the ultimate goal of translating these findings into new and effective therapies.

References

-

Mechanism of action for N-substituted benzamide-induced apoptosis - PMC - NIH. (URL: [Link])

- N-(4-Bromophenyl)-2-chloro-benzamide - Benchchem. (URL: not available)

-

Halogenated N-(1,3,4-oxadiazol-2-yl) benzamides are effective eradicators of methicillin-resistant Staphylococcus aureus biofilms - PubMed. (URL: [Link])

- In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide - Benchchem. (URL: not available)

-

Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells - PubMed. (URL: [Link])

-

Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed. (URL: [Link])

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: not available)

-

Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC - PubMed Central. (URL: [Link])

-

Design, synthesis and structural study of novel acetamidobenzanilide derivatives - Arkivoc. (URL: [Link])

- A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzamide Analogues - Benchchem. (URL: not available)

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

-

Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - ResearchGate. (URL: [Link])

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (URL: [Link])

-

Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. (URL: [Link])

-

2-bromo-N-(4-chlorophenyl)benzamide | C13H9BrClNO | CID 763732 - PubChem. (URL: [Link])

- A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs - Benchchem. (URL: not available)

-

The role of p53 in apoptosis - PubMed. (URL: [Link])

-

Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed. (URL: [Link])

-

Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed. (URL: [Link])

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (URL: [Link])

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed. (URL: [Link])

-

Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. (URL: [Link])

- Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... (URL: not available)

-

Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC - NIH. (URL: [Link])

- Validating the Antimicrobial Potential of N-(4-Bromophenyl)-4-chlorobenzamide: A Comparative Analysis - Benchchem. (URL: not available)

-

(PDF) p53 mediates DNA damaging drug-induced apoptosis through a caspase-9-dependent pathway in SH-SY5Y neuroblastoma cells - ResearchGate. (URL: [Link])

-

N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697 - PubChem. (URL: [Link])

-

Antimicrobials: Mechanism of action - YouTube. (URL: [Link])

-

Antimicrobial activity of halogenated compounds against hospital microbial isolates | Request PDF - ResearchGate. (URL: [Link])

-

Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PubMed Central. (URL: [Link])

-

How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed. (URL: [Link])

- Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (URL: not available)

-

Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - Frontiers. (URL: [Link])

- A naturally generated decoy of the prostate apoptosis response-4 protein overcomes therapy resistance in tumors. (URL: not available)

-

Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells | Journal of Pharmacy & Pharmaceutical Sciences - Publishing at the Library. (URL: [Link])

-

Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. researchgate.net [researchgate.net]

- 4. The chemopreventive agent N-(4-hydroxyphenyl)retinamide induces apoptosis through a mitochondrial pathway regulated by proteins from the Bcl-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

Spectroscopic Curation of N-(4-Bromophenyl)-2-chloro-benzamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound N-(4-Bromophenyl)-2-chloro-benzamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synthesis and characterization of such benzamide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] This guide offers a detailed interpretation of the spectral data, supported by established principles and methodologies in analytical chemistry.

Molecular Structure and Overview

N-(4-Bromophenyl)-2-chloro-benzamide is a halogenated aromatic amide with the molecular formula C₁₃H₉BrClNO.[2] The structural integrity and purity of this compound are paramount for its application in research and development. Spectroscopic techniques provide a non-destructive means to confirm the molecular structure and identify key functional groups.

// Atom nodes N [label="N", pos="0,0.5!"]; H_N [label="H", pos="-0.5,0.8!"]; C_amide [label="C", pos="0.7,0!"]; O_amide [label="O", pos="0.7,-0.7!"];

// Benzoyl ring C1_benzoyl [label="C", pos="2,0.5!"]; C2_benzoyl [label="C", pos="2.7,1.2!"]; C3_benzoyl [label="C", pos="3.7,0.8!"]; C4_benzoyl [label="C", pos="4,0!"]; C5_benzoyl [label="C", pos="3.3,-0.7!"]; C6_benzoyl [label="C", pos="2.3,-0.2!"]; Cl [label="Cl", pos="1.5,1.5!"];

// Phenyl ring C1_phenyl [label="C", pos="-1,0!"]; C2_phenyl [label="C", pos="-1.7,0.7!"]; C3_phenyl [label="C", pos="-2.7,0.3!"]; C4_phenyl [label="C", pos="-3,-0.5!"]; C5_phenyl [label="C", pos="-2.3,-1.2!"]; C6_phenyl [label="C", pos="-1.3,-0.8!"]; Br [label="Br", pos="-4,-0.9!"];

// Bonds N -- H_N; N -- C_amide; C_amide -- O_amide [style=double]; C_amide -- C1_benzoyl; C1_benzoyl -- C2_benzoyl; C2_benzoyl -- C3_benzoyl; C3_benzoyl -- C4_benzoyl; C4_benzoyl -- C5_benzoyl; C5_benzoyl -- C6_benzoyl; C6_benzoyl -- C1_benzoyl; C2_benzoyl -- Cl; N -- C1_phenyl; C1_phenyl -- C2_phenyl; C2_phenyl -- C3_phenyl; C3_phenyl -- C4_phenyl; C4_phenyl -- C5_phenyl; C5_phenyl -- C6_phenyl; C6_phenyl -- C1_phenyl; C4_phenyl -- Br; }

Caption: Molecular structure of N-(4-Bromophenyl)-2-chloro-benzamide.Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N-(4-Bromophenyl)-2-chloro-benzamide, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The delocalization of lone pair electrons from the nitrogen atom to the carbonyl group in amides can lead to complex spectral features due to restricted C-N bond rotation.[3]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.21 | Singlet | 1H | Amide N-H |

| 7.82-7.75 | Multiplet | 2H | Aromatic CH |

| 7.62-7.55 | Multiplet | 4H | Aromatic CH |

| 7.45 | Doublet | 2H | Aromatic CH |

Interpretation: The downfield chemical shift of the amide proton (10.21 ppm) is characteristic and is attributed to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The aromatic protons resonate in the region of 7.45-7.82 ppm, consistent with their attachment to electron-withdrawing halogenated benzene rings. The complex multiplets arise from the overlapping signals of the protons on both the 4-bromophenyl and 2-chlorobenzoyl moieties.

¹³C NMR Spectroscopy

While an experimental ¹³C NMR spectrum was not available, a predicted spectrum provides valuable insight into the carbon skeleton of the molecule. Predicted spectra are generated using computational algorithms that correlate structural features with extensive databases of known chemical shifts.[4]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 164.5 | Carbonyl Carbon (C=O) |

| 138.2 | Aromatic C-N |

| 135.9 | Aromatic C-Cl |

| 132.4 | Aromatic CH |

| 131.8 | Aromatic CH |

| 130.5 | Aromatic CH |

| 129.7 | Aromatic C-CO |

| 128.6 | Aromatic CH |

| 127.3 | Aromatic CH |

| 122.1 | Aromatic CH |

| 117.8 | Aromatic C-Br |

Interpretation: The carbonyl carbon is predicted to have the most downfield chemical shift (164.5 ppm) due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons appear in the typical range of 117-139 ppm. The carbons directly attached to the electronegative nitrogen, chlorine, and bromine atoms (C-N, C-Cl, C-Br) are expected to be shifted downfield compared to the other aromatic carbons.

Experimental Protocol for NMR Analysis

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; A [label="Weigh 10-20 mg of sample"]; B [label="Dissolve in 0.7 mL of DMSO-d6"]; C [label="Transfer to a 5 mm NMR tube"]; A -> B -> C; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Insert sample into spectrometer"]; E [label="Lock and shim the instrument"]; F [label="Acquire 1H and 13C spectra"]; D -> E -> F; }

subgraph "cluster_Processing" { label="Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; G [label="Fourier transform the FID"]; H [label="Phase and baseline correct"]; I [label="Integrate and reference spectra"]; G -> H -> I; }

C -> D; F -> G; }

Caption: Workflow for NMR data acquisition.Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of N-(4-Bromophenyl)-2-chloro-benzamide and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the amide and for the observation of the exchangeable amide proton. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer. Before data acquisition, the instrument is locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. A sufficient number of scans (typically 16-64) are averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.